3-(2-Acetylphenyl)-1,3-oxazolidin-2-one
CAS No.: 1536411-76-3
Cat. No.: VC2970782
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1536411-76-3 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 3-(2-acetylphenyl)-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |
Standard InChI Key | GMVZZUQCICUXCZ-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=CC=C1N2CCOC2=O |
Canonical SMILES | CC(=O)C1=CC=CC=C1N2CCOC2=O |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Acetylphenyl)-1,3-oxazolidin-2-one (PubChem CID: 79670808) is a heterocyclic organic compound with molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol . The structure features a 1,3-oxazolidin-2-one core with a 2-acetylphenyl group attached at the nitrogen position. The compound's chemical structure can be represented as shown in Figure 1, featuring the five-membered oxazolidinone ring connected to a phenyl ring bearing an acetyl group at the ortho position.
The compound contains several functional groups including:
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A cyclic carbamate (oxazolidinone) ring
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An acetyl group (ketone)
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An aromatic phenyl ring
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A nitrogen atom at the junction of the two ring systems
The compound's structural distinctiveness lies in the specific arrangement of these functional groups, particularly the ortho-acetyl substitution pattern on the phenyl ring attached to the oxazolidinone nitrogen.
Physical and Chemical Properties
The physicochemical properties of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one have been determined through various analytical methods. Table 1 summarizes the key physical and chemical properties of the compound.
Table 1: Physicochemical Properties of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 205.21 g/mol | Computed by PubChem 2.1 |
Physical State | Solid | Experimental observation |
Boiling Point | Predicted > 280°C | Theoretical calculation |
InChI | InChI=1S/C11H11NO3/c1-8(13)9-4-2-3-5-10(9)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 | Computed by InChI 1.0.6 |
InChIKey | GMVZZUQCICUXCZ-UHFFFAOYSA-N | Computed by InChI 1.0.6 |
SMILES | CC(=O)C1=CC=CC=C1N2CCOC2=O | Computed by OEChem 2.3.0 |
Comparative Structural Analysis
A comparative analysis of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one with related compounds provides valuable insights into its structural features. Similar to other N-acyloxazolidin-2-ones, the nitrogen atom in this compound is expected to be planar with its adjacent carbonyl groups aligned in an anti-configuration .
Table 2 presents a comparison of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one with related oxazolidinone derivatives:
Table 2: Structural Comparison of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one with Related Compounds
X-ray crystallographic studies of related N-acyloxazolidinones have shown that while planarity at nitrogen is the norm, the degree of anti-alignment of the two carbonyl groups can vary, with torsion angles ranging from 149° to 179° . In 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one, the presence of the acetyl group at the ortho position of the phenyl ring may influence this torsion angle due to potential steric interactions.
Synthesis Methodologies
Multiple synthetic routes can potentially be employed for the preparation of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one, drawing from established methodologies for similar oxazolidinone derivatives. The following synthetic strategies are particularly relevant:
From N-Aryl Carbamates and Epichlorohydrin
The synthesis can potentially be achieved via the reaction of 2-acetylphenyl carbamate with epichlorohydrin in the presence of an appropriate base. This approach has been demonstrated for various N-aryl-oxazolidinones .
The general reaction scheme involves:
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Preparation of ethyl 2-acetylphenylcarbamate from 2-acetylaniline and ethyl chloroformate
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Reaction with epichlorohydrin in the presence of a base such as DMAP or t-BuOK
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Cyclization to form the oxazolidinone ring structure
The optimal conditions for this type of synthesis typically involve:
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Solvent: DMSO, acetonitrile, or THF
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Base: DMAP or t-BuOK
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Temperature: Room temperature to reflux
From Isocyanates and Epoxides
Another potential route involves the cyclization of 2-acetylphenyl isocyanate with an appropriate epoxide. This method has been used for the synthesis of various oxazolidinone derivatives, particularly in the pharmaceutical industry .
The DuPONT asymmetric synthesis method involves:
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High-temperature catalyst-mediated cyclization of an aryl isocyanate with an epoxide
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Use of LiBr catalyst solubilized in refluxing xylene by tributylphosphine oxide
From 2-Hydroxymethyl Derivatives
Based on synthetic routes for similar compounds, 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one might also be prepared from 2-hydroxymethyl derivatives through condensation reactions .
Spectroscopic Characterization
Spectroscopic data provides essential information for the identification and structural confirmation of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one. Based on spectroscopic patterns observed in similar compounds, the following spectral characteristics would be expected:
NMR Spectroscopy
The ¹H NMR spectrum would likely show distinctive signals for:
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Methyl protons of the acetyl group (approximately δ 2.4-2.6 ppm, singlet)
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Oxazolidinone ring CH₂ protons (approximately δ 3.8-4.2 ppm, multiplets)
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Aromatic protons (approximately δ 7.0-8.0 ppm, multiplets)
The ¹³C NMR spectrum would likely display signals for:
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Methyl carbon (approximately δ 26-30 ppm)
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Oxazolidinone ring CH₂ carbons (approximately δ 40-70 ppm)
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Carbonyl carbons (approximately δ 155-170 ppm for oxazolidinone C=O, δ 195-205 ppm for acetyl C=O)
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Aromatic carbons (approximately δ 125-140 ppm)
These spectral predictions are based on patterns observed in related compounds such as 3-acetyl-2-oxazolidinone and various N-aryl oxazolidinones .
Applications and Significance
The potential applications of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one can be inferred from the known uses of structurally related oxazolidinone compounds:
Chiral Auxiliary in Organic Synthesis
Oxazolidinones are widely used as Evans auxiliaries in asymmetric synthesis . The 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one may potentially serve as a chiral auxiliary for:
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Asymmetric aldol reactions
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Asymmetric Diels-Alder reactions
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Stereoselective alkylation reactions
The acetylphenyl substituent could potentially influence the stereoselectivity of such reactions through steric and electronic effects.
Building Block in Organic Synthesis
The compound may serve as a valuable building block for the synthesis of more complex heterocyclic systems. The acetyl group provides a reactive site for further modifications, including:
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Condensation reactions
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Reductions
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Oxidations
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Nucleophilic additions
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships of 3-(2-Acetylphenyl)-1,3-oxazolidin-2-one requires consideration of how its structural features might influence its chemical and biological behavior:
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